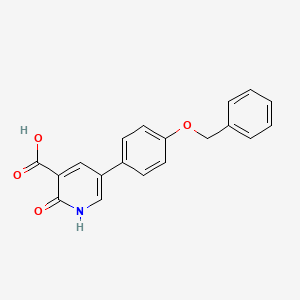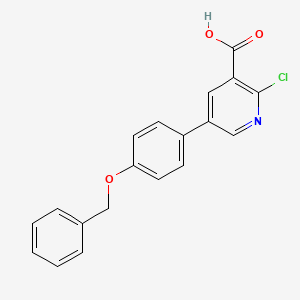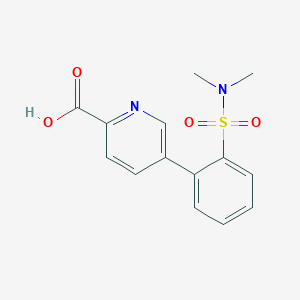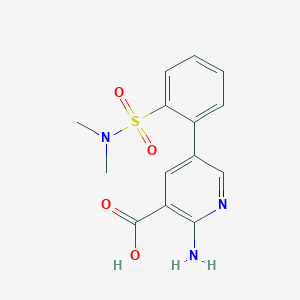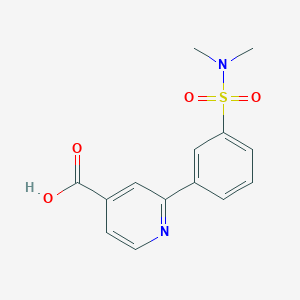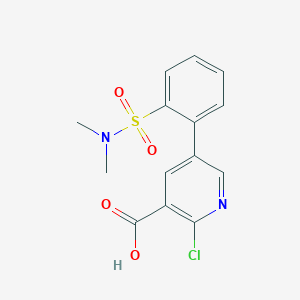
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% (3-DMSI) is a synthetic organic compound that has recently been investigated for its potential applications in the scientific research field. 3-DMSI is a derivative of isonicotinic acid, a compound that is known to possess a wide range of biological activities. In recent years, it has been studied for its potential as a drug candidate and as a tool for studying the mechanisms of action of various biological processes.
Wissenschaftliche Forschungsanwendungen
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied for its potential as a drug candidate and as a tool for studying the mechanisms of action of various biological processes. It has been used in cell culture studies to investigate the effects of various compounds on cell viability and proliferation. It has also been used to study the effects of various drugs on the central nervous system and to investigate the mechanisms of action of various hormones.
Wirkmechanismus
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not fully understood. However, it is thought to act by binding to specific receptors on the surface of cells, which then triggers a cascade of events leading to a change in the cell’s behavior. For example, 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been shown to bind to the serotonin receptor 5-HT2A, and this binding is thought to be responsible for its antidepressant effects.
Biochemical and Physiological Effects
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to have antidepressant effects and to reduce anxiety in animal models. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, it has been shown to reduce the risk of stroke and to have beneficial effects on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. In addition, it has a wide range of potential applications in the scientific research field. However, it is important to note that 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not approved for use in humans, and therefore its use in laboratory experiments should be done with caution.
Zukünftige Richtungen
There are several potential future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% research. One potential direction is to further investigate its potential as a drug candidate and to develop more effective and selective compounds. Another potential direction is to investigate the mechanisms of action of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% in more detail, as this could lead to the development of better treatments for various diseases. Finally, further research could be done to investigate the biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% and to determine its potential as a tool for studying the mechanisms of action of various biological processes.
Synthesemethoden
The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% can be achieved by a simple two-step reaction. The first step involves the reaction of isonicotinic acid with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields the desired 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% product in approximately 95% yield. The second step involves the purification of the compound by recrystallization from a mixture of ethanol and water.
Eigenschaften
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-4-10(8-11)13-9-15-7-6-12(13)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTMIQRMHQMWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


